2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine
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Overview
Description
2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 3-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution reactions using ethylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the ethylamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the ethylamine group can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
2-(3,3-Difluoro-piperidin-1-YL)-methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.
2-(3,3-Difluoro-piperidin-1-YL)-acetic acid: Contains a carboxylic acid group instead of an ethylamine group.
Uniqueness: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine is unique due to the presence of both fluorine atoms and the ethylamine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to similar compounds.
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)2-1-4-11(6-7)5-3-10/h1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYVPJCKJYQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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